BPR1K871 was synthesized through a rational drug design approach, building on previous research into quinazoline derivatives. The compound is classified under multi-kinase inhibitors, which target multiple kinases involved in cancer proliferation and survival pathways. Its efficacy has been demonstrated in various preclinical models, showcasing its potential as a therapeutic agent .
The synthesis of BPR1K871 underwent several optimization phases to enhance yield and purity. The final synthetic route, designated as Route B3, was developed to be robust and scalable, allowing for kilogram-scale production necessary for clinical trials. This route eliminated the need for hazardous reagents and complex purification steps, resulting in a yield of 16.5% over six steps with high purity (97.8% by HPLC) from starting materials .
BPR1K871 has a complex molecular structure characterized by a quinazoline core substituted with a thiazoline side chain. The molecular weight of BPR1K871 is approximately 526.06 g/mol, with a calculated LogD value of 2.80 at pH 7.4, indicating its lipophilicity, which is crucial for oral bioavailability .
BPR1K871 primarily acts through competitive inhibition of its target kinases. The compound has been shown to inhibit FLT3 and Aurora Kinase A with IC50 values of 19 nM and 22 nM, respectively. These values indicate high potency against these targets, which are critical in the pathophysiology of AML .
The mechanism involves binding to the ATP-binding site of the kinases, thereby preventing phosphorylation processes essential for cell division and survival in cancer cells.
BPR1K871 functions as a dual inhibitor of FLT3 and Aurora Kinase A, disrupting their signaling pathways. This inhibition leads to:
Relevant physicochemical properties include:
BPR1K871 has significant potential applications in oncology, particularly for:
BPR1K871 emerged from a strategic scaffold-hopping approach that replaced the furanopyrimidine core of earlier leads (e.g., compound 3) with a quinazoline framework. This redesign aimed to optimize physicochemical properties critical for drug-likeness: molecular weight decreased from 567 to 485 Da, and lipophilicity (LogD7.4) improved from 7.10 to 4.41. The quinazoline core was selected as a "privileged structure" in kinase inhibition, evidenced by its presence in 5 of 30 FDA-approved kinase inhibitors. Hybridization integrated the thiazole-containing urea side chain from FLT3-targeting leads, resulting in compound 4—a dual FLT3/AURKA inhibitor (IC50 = 127/5 nM) with enhanced metabolic stability [4] [6].
Systematic modifications at the quinazoline C-6 and C-7 positions fine-tuned kinase selectivity profiles:
Table 1: Impact of Quinazoline Substituents on Kinase Inhibition
Compound | R1 | R2 | AURKA IC50 (nM) | FLT3 IC50 (nM) |
---|---|---|---|---|
4 | OCH3 | OCH3 | 4.9 | 127 |
5 | H | H | 15.2 | >1,000 |
7 | -OCH2CH2OCH3 | H | 9.8 | 1,250 |
8 | H | -OCH2CH2OCH3 | 10.1 | 140 |
The 6,7-dimethoxy configuration in BPR1K871 proved optimal for AURKA/B inhibition (IC50 = 22/13 nM). SAR studies revealed:
The 4-(2,4-dichloro-5-methoxyphenyl)thiazol-2-yl urea side chain was critical for FLT3 inhibition:
FLT3 homology models were built using c-Kit and PDGFRβ templates (70% sequence identity), guiding urea side chain optimization. Key findings:
Table 2: Physicochemical Properties of Key Compounds
Property | Furanopyrimidine 3 | Quinazoline 4 | BPR1K871 |
---|---|---|---|
Molecular Weight | 567 Da | 485 Da | 526 Da |
LogD7.4 | 7.10 | 4.41 | 4.85 |
FLT3 IC50 | 322 nM | 127 nM | 19 nM |
AURKA IC50 | 43 nM | 4.9 nM | 22 nM |
Simulations (50 ns) revealed:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7